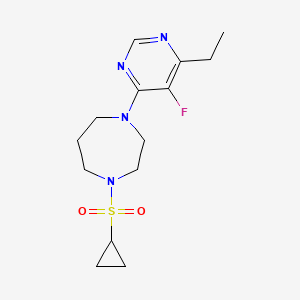![molecular formula C18H28N2O B12266632 1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine](/img/structure/B12266632.png)
1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine is a chemical compound with a complex structure that includes a piperazine ring, a dimethylphenyl group, and an oxan-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine typically involves the reaction of 2,3-dimethylphenylamine with oxan-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dimethylphenyl)piperazine: Lacks the oxan-3-ylmethyl group, resulting in different chemical properties and reactivity.
4-(2,3-Dimethylphenyl)-1-piperazineethanol: Contains an ethanol group instead of the oxan-3-ylmethyl group, leading to variations in solubility and biological activity.
Uniqueness
1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine is unique due to the presence of the oxan-3-ylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H28N2O |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-4-(oxan-3-ylmethyl)piperazine |
InChI |
InChI=1S/C18H28N2O/c1-15-5-3-7-18(16(15)2)20-10-8-19(9-11-20)13-17-6-4-12-21-14-17/h3,5,7,17H,4,6,8-14H2,1-2H3 |
Clave InChI |
YJPMMEOICNYVLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3CCCOC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone](/img/structure/B12266553.png)
![N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12266561.png)
![N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12266563.png)
![1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12266575.png)
![4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266577.png)
![4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266596.png)
![4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266603.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266608.png)
![4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12266617.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12266621.png)
![5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266625.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)
